5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one
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Overview
Description
5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrazolo-diazepine ring system with a methoxyphenyl substituent, which contributes to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo-diazepine core. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: Known for its potent inhibitory activity against blood coagulation factor Xa.
Triazolo-pyrazines: These compounds share a similar fused ring system and have been studied for their medicinal chemistry applications.
Uniqueness
5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for drug discovery and development.
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-19-11-5-3-10(4-6-11)12-9-13-14(18)15-7-2-8-17(13)16-12/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
InChI Key |
ALFUIARRJJZENK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3CCCNC(=O)C3=C2 |
Origin of Product |
United States |
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